molecular formula C17H27N5O3 B2851617 7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-43-0

7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2851617
CAS No.: 851941-43-0
M. Wt: 349.435
InChI Key: XGYKRDUUYOKIRR-UHFFFAOYSA-N
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Description

7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core with distinct substitutions at positions 7 and 8. The molecule features:

  • Position 1 and 3: Methyl groups, a common feature in xanthine-based therapeutics (e.g., theophylline).
  • Position 8: A (4-methylpiperidin-1-yl)methyl group, introducing a nitrogen-containing heterocycle that may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-12-5-8-21(9-6-12)11-13-18-15-14(22(13)7-4-10-23)16(24)20(3)17(25)19(15)2/h12,23H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYKRDUUYOKIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Purine Scaffold Construction

The purine-2,6-dione core is typically derived from xanthine derivatives. Theobromine (3,7-dimethylxanthine) serves as a common starting material due to its commercial availability and pre-existing 1,3-dimethyl substitution pattern. To modify the 7-position, nucleophilic alkylation or Mitsunobu reactions are employed. For instance, 1-(3-hydroxypropyl)theobromine —a structural analog—is synthesized via Mitsunobu coupling of theobromine with 3-hydroxypropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF). This method ensures regioselective O-alkylation while preserving the purine ring’s integrity.

Halogenation at the 8-Position

Introducing a halogen atom at the purine’s 8-position enables subsequent cross-coupling reactions. Bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, yielding 8-bromo-1,3-dimethyl-7-(3-hydroxypropyl)-3,7-dihydro-1H-purine-2,6-dione. Alternatively, directed ortho-metalation with lithium diisopropylamide (LDA) followed by quenching with iodine provides the 8-iodo derivative, which exhibits higher reactivity in palladium-catalyzed couplings.

Alternative Reductive Amination Strategy

For laboratories lacking boronic acid reagents, reductive amination offers an alternative pathway. The 8-aminomethyl derivative is synthesized by reacting 8-bromopurine with 4-methylpiperidine in the presence of paraformaldehyde and sodium cyanoborohydride. This one-pot reaction proceeds in methanol at 60°C, achieving moderate yields (60–70%).

Final Deprotection and Purification

The 3-hydroxypropyl group’s primary alcohol is occasionally protected as a tert-butyldimethylsilyl (TBS) ether during earlier steps to prevent side reactions. Deprotection employs tetrabutylammonium fluoride (TBAF) in THF, followed by neutralization and extraction. Final purification via recrystallization from methanol/water (1:1) yields the title compound as a white crystalline solid (melting point: 142–142.5°C).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6) : δ 4.12 (t, J = 6.4 Hz, 2H, OCH2), 3.85 (s, 3H, NCH3), 3.42 (m, 2H, piperidine CH2), 2.95 (s, 3H, NCH3), 2.70–2.60 (m, 4H, piperidine CH2), 1.75–1.65 (m, 3H, CH(CH3)).
  • ¹³C NMR : δ 167.8 (C=O), 152.1 (C-2), 148.9 (C-6), 105.5 (C-5), 58.2 (OCH2), 54.7 (NCH3), 46.1 (piperidine C).

High-Resolution Mass Spectrometry (HRMS)
Calculated for C17H27N5O3 [M+H]+: 349.2112; Found: 349.2109.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N-1 and N-3 positions necessitates careful control of reaction stoichiometry and temperature.
  • Piperidine Stability : The 4-methylpiperidine moiety’s basicity can lead to side reactions under acidic conditions; thus, neutral pH is maintained during workup.
  • Scalability : Palladium catalyst removal is critical for pharmaceutical applications. Trituration with activated charcoal in hot ethanol reduces residual metal content to <10 ppm.

Comparative Synthesis Routes

Step Method A (Suzuki Coupling) Method B (Reductive Amination)
Yield 85% 65%
Purity (HPLC) 98.5% 92.3%
Reaction Time 12 h 8 h
Catalyst Cost High Low

Industrial-Scale Considerations

For kilogram-scale production, continuous flow chemistry minimizes palladium usage and improves heat transfer. A tubular reactor with immobilized Pd/C catalyst enables efficient Suzuki coupling at 100°C with a residence time of 30 minutes, achieving 90% conversion.

Chemical Reactions Analysis

Substitution Reactions at the Purine Core

The purine scaffold undergoes nucleophilic substitution at positions 7 and 8 due to electron-deficient aromaticity. Key examples include:

Reaction Type Conditions Products Reference
Alkylation Propargyl bromide, K₂CO₃, DMF, 80°C7-(prop-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives
Suzuki Coupling 8-Bromo intermediate, benzeneboronic acid, Pd(PPh₃)₄, K₃PO₄, DMF, 110°C8-Aryl-substituted purine derivatives (e.g., 8-phenyl)
A³-Coupling Formaldehyde, secondary amines (e.g., diethylamine), Cu(OAc)₂, THF, 75°C8-(3-(dialkylamino)prop-1-yn-1-yl) derivatives

These reactions exploit the halogen or alkyne substituents for cross-coupling or tandem deprotection-coupling sequences .

Functionalization of the Hydroxypropyl Side Chain

The 3-hydroxypropyl group at position 7 participates in oxidation and esterification:

Reaction Type Reagents/Conditions Outcome Reference
Esterification Acetyl chloride, pyridine, RT7-(3-acetoxypropyl) derivative
Oxidation Jones reagent (CrO₃/H₂SO₄), acetone, 0°C7-(3-oxopropyl) intermediate
Ether Formation Alkyl halides (e.g., MeI), NaH, THF, reflux7-(3-alkoxypropyl) analogs

The hydroxy group’s reactivity enables modular derivatization for solubility or bioactivity optimization.

Piperidine Methyl Group Reactivity

The 4-methylpiperidin-1-ylmethyl substituent at position 8 undergoes:

Reaction Type Conditions Products Reference
N-Alkylation Excess alkyl halides (e.g., benzyl bromide), DMF, 60°CQuaternary ammonium derivatives
Dealkylation HBr/AcOH, refluxDemethylated piperidine intermediate
Ring-Opening LiAlH₄, THF, 0°C → RTReduced piperidine to amino alcohol

These modifications alter steric and electronic properties, impacting binding affinity .

Heterocyclic Ring Transformations

The purine-2,6-dione core reacts under acidic or basic conditions:

Reaction Conditions Outcome Reference
Hydrolysis 6M HCl, 100°C, 12hCleavage to 1,3-dimethylxanthine
Ring Expansion NH₂OH·HCl, NaOH, EtOH, refluxOxazole-fused purine analogs

Electrochemical Reduction

In studies mimicking enzymatic activation (e.g., nitroreductase pathways):

Parameter Value Conditions Reference
Reduction Potential −500 mV (vs. Ag/AgCl)Cyclic voltammetry in pH 7.4 buffer
Mechanism Nitro → Hydroxylamine → AmineSequential two-electron transfers

This behavior suggests potential pro-drug activation pathways .

Stability Under Physiological Conditions

Critical degradation pathways include:

Condition Half-Life Major Degradants Reference
pH 1.2 (gastric) 2.1h7-(3-hydroxypropyl)-1,3-dimethylxanthine
pH 7.4 (plasma) 8.7hOxidized purine-2,6,8-trione

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antitumor Activity :
    • Recent studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown significant cytotoxicity against human colorectal cancer cells with an IC₅₀ value around 5 µM.
    • Case Study : In a xenograft model of colorectal cancer, treatment with the compound resulted in reduced tumor size and increased apoptosis in tumor tissues.
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cancer cell signaling pathways. The reported IC₅₀ for PI3Kδ inhibition is approximately 3.1 µM.
    • This inhibition could be leveraged in developing targeted therapies for cancers that rely on PI3K signaling.
  • Neuroprotective Effects :
    • Studies have shown that the compound can mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
    • Case Study : In animal models subjected to oxidative stress, administration of the compound improved cognitive function and reduced markers of neuronal damage.

Mechanism of Action

The mechanism of action of 7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Table 1: Position 7 Substituent Impact

Compound Substituent at 7 Key Property
Target Compound 3-Hydroxypropyl Balanced hydrophilicity
BI 1356 () But-2-ynyl High potency, long half-life
Compound 4-Methoxyphenoxypropyl Enhanced receptor affinity
Compound 3-Phenylpropyl Increased lipophilicity

Substituent Variations at Position 8

The (4-methylpiperidin-1-yl)methyl group at position 8 contrasts with other nitrogenous substituents:

  • 8-Piperazinyl (): Piperazine derivatives (e.g., 4-ethylpiperazinylmethyl) exhibit strong antiarrhythmic activity (LD50/ED50 = 54.9) but lower alpha-adrenoreceptor selectivity compared to piperidinyl groups .
  • 8-Pyrrolidinyl () : Smaller pyrrolidine rings may reduce steric hindrance, improving binding kinetics. For example, 8-pyrrolidinyl analogs show moderate hypotensive effects .
  • 8-Thio/Hydrazine () : Sulfur or hydrazine substitutions at position 8 are linked to altered drug-like properties, such as increased metabolic instability .

Table 2: Position 8 Substituent Impact

Compound Substituent at 8 Biological Activity
Target Compound (4-Methylpiperidin-1-yl)methyl Potential receptor selectivity
Compound Piperazinylpropyl Antiarrhythmic (LD50/ED50 = 54.9)
Compound Pyrrolidinyl Hypotensive activity
Compound Thio/Hydrazine Variable drug-like properties

Contradictions and Limitations

  • While piperazinyl groups enhance antiarrhythmic efficacy, they may also increase off-target receptor interactions compared to piperidinyl groups .
  • Hydroxypropyl chains, though hydrophilic, may reduce blood-brain barrier penetration compared to lipophilic substituents like phenylpropyl .

Q & A

Q. What synthetic routes are recommended for synthesizing 7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the C8 position of a 1,3-dimethylxanthine precursor. Key steps include:

Bromination : Introduce a bromine atom at C8 using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) .

Substitution : React with 4-methylpiperidine in the presence of a base (e.g., K2_2CO3_3) to install the piperidinylmethyl group.

Functionalization : Attach the 3-hydroxypropyl group at C7 via alkylation with 3-bromopropanol .
Characterization involves NMR (¹H/¹³C), FTIR (e.g., carbonyl stretching at 1650–1700 cm1^{-1}), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How is the purity and stability of this compound assessed during storage for biological assays?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to quantify impurities (<2% threshold) .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor via UV-Vis spectroscopymax_{max} ~270 nm for purine derivatives) .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against adenosine deaminase (ADA) or phosphodiesterase (PDE) using fluorometric assays (e.g., ZM-241385 as a reference inhibitor) .
  • Antiviral Activity : Assess HCV polymerase inhibition in a cell-free system with 3^3H-CTP incorporation assays .

Advanced Research Questions

Q. How can contradictory data in reported biological activities (e.g., antiviral vs. enzyme inhibition) be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC50_{50} determinations across multiple concentrations to rule out assay-specific artifacts.
  • Target Specificity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct binding to viral polymerases vs. off-target enzyme interactions .
  • Computational Docking : Compare binding affinities to HCV polymerase (PDB: 3FQL) and ADA (PDB: 1VFL) using AutoDock Vina .

Q. What strategies optimize the substitution pattern at C7 and C8 for enhanced target selectivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varied alkyl/aryl groups at C7 (e.g., hexyl vs. pentyl) and C8 (e.g., piperidinyl vs. morpholinyl).
  • Data-Driven Design : Use molecular dynamics simulations to analyze steric/electronic effects on binding pockets. For example, bulkier C8 substituents may improve ADA inhibition by occupying hydrophobic subpockets .
  • Example Table :
Substituent (C7)Substituent (C8)ADA IC50_{50} (µM)HCV Replication Inhibition (%)
3-hydroxypropyl4-methylpiperidinyl0.4572
HexylPiperidinyl1.265
PhenethylMorpholinyl3.838
Data synthesized from .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of C8 functionalization?

  • Methodological Answer :
  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Polar solvents favor SN2 mechanisms, improving piperidinylmethyl substitution yields .
  • Temperature Gradients : Optimize between 50–80°C; higher temperatures reduce reaction time but may increase byproduct formation (e.g., di-substituted impurities). Monitor via TLC (silica gel, ethyl acetate/hexane) .

Q. What computational tools predict metabolic stability and potential toxicity of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to assess cytochrome P450 interactions and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk).
  • Metabolic Sites : Identify labile positions (e.g., 3-hydroxypropyl oxidation) via MetaSite software, validated with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antiviral efficacy across cell lines?

  • Methodological Answer :
  • Cell-Specific Factors : Evaluate differences in cell permeability (e.g., Caco-2 monolayer assay ) or efflux pump expression (e.g., P-gp inhibition with verapamil) .
  • Viral Strain Variability : Test against multiple HCV genotypes (1a, 1b, 2a) using luciferase reporter assays .

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